N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide

Description

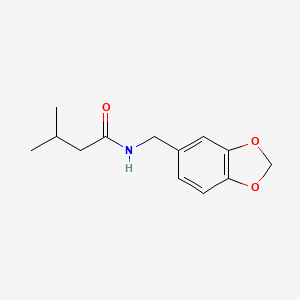

N-(1,3-Benzodioxol-5-ylmethyl)-3-methylbutanamide is a small organic molecule characterized by a benzodioxole moiety linked via a methylene group to a 3-methylbutanamide chain.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)5-13(15)14-7-10-3-4-11-12(6-10)17-8-16-11/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXRYDNKTVYDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide typically involves the reaction of 1,3-benzodioxole with a suitable butanamide precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole moiety is introduced via a coupling reaction with a halogenated butanamide derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzodioxole moiety can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Typical reagents include halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules. It may exhibit properties such as antimicrobial or anticancer activity, making it a valuable target for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Researchers investigate its interactions with biological targets to develop new treatments for various diseases .

Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the production of specialty chemicals and materials. Its derivatives may be used in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The benzodioxolylmethyl group is a common structural feature among the compounds discussed below, but differences in the amide substituents lead to distinct properties:

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

- Molecular Formula: C₁₄H₁₁Cl₂NO₃

- Key Substituents : 2,6-Dichlorobenzamide.

- Activity : Alda-1 is a potent activator of ALDH2, a mitochondrial enzyme implicated in cardiovascular protection. Substitution with electron-withdrawing chlorine atoms enhances its ability to act as a structural chaperone for ALDH2, reducing infarct size by 60% in vivo .

- Comparison : Unlike the 3-methylbutanamide group in the target compound, Alda-1’s dichlorinated benzamide moiety likely increases electrophilicity and enzyme-binding affinity.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₁H₁₅NO₂

- Key Substituents : 3-Methylbenzamide with a hydroxyethyl group.

- Activity : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions .

- Comparison : The hydroxyethyl group enhances solubility and coordination capacity, contrasting with the lipophilic 3-methylbutanamide chain in the target compound.

N-(1,3-Benzodioxol-5-ylmethyl)-2-(3-benzoylphenyl)propanamide

- Molecular Formula: C₂₃H₁₉NO₄

- Key Substituents : Benzoylphenyl-propanamide.

Physical and Spectroscopic Properties

The following table summarizes data from structurally related compounds:

*Calculated based on structural analysis.

Key Observations:

- Melting Points : Heterocyclic derivatives (e.g., triazole and oxadiazole compounds) exhibit higher melting points (96–148°C) due to increased rigidity and intermolecular interactions .

- NMR Shifts : Electron-withdrawing groups (e.g., Cl in Alda-1) deshield aromatic protons, while alkyl groups (e.g., 3-methylbutanamide) show distinct aliphatic proton shifts.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C13H17NO3) features a benzodioxole moiety linked to a 3-methylbutanamide structure. This unique combination contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, which may enhance its bioactivity or lead to the synthesis of novel derivatives.

Target of Action

Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. This compound may share this property, potentially acting as an anticancer agent by targeting specific cellular pathways.

Mode of Action

The mode of action for related compounds involves:

- Cell Cycle Arrest : Inducing cell cycle arrest at the S phase.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

These effects are often mediated through the modulation of microtubule assembly, impacting cellular structure and function.

Biochemical Pathways

Related compounds have been shown to modulate biochemical pathways critical for cancer progression. This includes the suppression of tubulin polymerization or stabilization of microtubules, which are essential for cell division.

Anticancer Potential

Studies have indicated that this compound may exhibit anticancer activity . For instance, analogs with similar structures have shown effectiveness in inhibiting the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial properties , which could position it as a candidate for developing new antimicrobial agents. Its structural characteristics suggest potential efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on B16F10 melanoma cells, showing significant inhibition of cell proliferation. |

| Study 2 | Explored antimicrobial activity against Gram-positive bacteria, demonstrating promising results in vitro. |

| Study 3 | Analyzed structure-activity relationships (SAR) for benzodioxole derivatives, identifying key modifications that enhance bioactivity. |

Q & A

Basic: What are the recommended synthetic strategies for N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide?

Methodological Answer:

The synthesis of this compound can be optimized using amide coupling protocols. A validated approach involves reacting 1,3-benzodioxol-5-ylmethylamine with 3-methylbutanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (3 eq.) is added to scavenge HCl, and the reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. Purification via column chromatography (hexane/ethyl acetate, 4:1) typically yields >85% purity. Alternative routes may employ solid-phase synthesis or microwave-assisted coupling to reduce reaction times .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Structural confirmation requires multi-modal analysis:

- NMR Spectroscopy : Acquire and NMR spectra in deuterated DMSO or CDCl₃. Key signals include the benzodioxole methylene protons (δ 5.95–6.05 ppm, singlet) and the amide carbonyl carbon (δ 168–170 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in positive ion mode to confirm the molecular ion peak (expected [M+H]⁺: calculated for C₁₂H₁₅NO₃, 245.1052).

- X-ray Crystallography : For crystalline samples, collect data on a diffractometer (e.g., Bruker D8 Venture) and refine using SHELXL .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

To investigate SAR:

- Substituent Modification : Synthesize analogs by altering the benzodioxole moiety (e.g., halogenation at position 5) or the 3-methylbutanamide chain (e.g., branching or fluorination).

- Biological Assays : Test analogs against relevant targets (e.g., Wnt pathway inhibition via luciferase reporter assays) to correlate structural changes with activity. Parallel molecular docking (using AutoDock Vina) can predict binding affinities to targets like β-catenin .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies often arise from assay variability. Mitigate this by:

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability tests (e.g., MTT assays).

- Standardized Protocols : Adopt NIH/WHO guidelines for dose-response curves (IC₅₀ determination) and include positive controls (e.g., bosutinib for kinase inhibition) .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Methodological Answer:

Challenges include poor crystal quality or twinning. Solutions:

- Crystallization Optimization : Use vapor diffusion with PEG 4000 as a precipitant.

- Data Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. High-resolution datasets (<1.0 Å) enable anisotropic displacement parameter refinement .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

Low yields (e.g., <50%) may result from:

- Moisture Sensitivity : Ensure anhydrous conditions using molecular sieves or freshly distilled DCM.

- Reagent Purity : Pre-activate the amine with Hünig’s base (DIPEA) before acyl chloride addition. Monitor reaction progress via TLC (silica gel, UV detection) .

Advanced: What computational methods validate target engagement?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-receptor complexes (e.g., 100 ns trajectories) and calculate binding free energies (MM/PBSA).

- Pharmacophore Modeling : Generate 3D pharmacophores with Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with Thr394 in AXL kinase) .

Advanced: How to validate analytical methods for purity assessment?

Methodological Answer:

- HPLC Method Validation : Use a C18 column (4.6 × 250 mm, 5 µm), isocratic elution (acetonitrile/water + 0.1% TFA, 60:40), and UV detection at 254 nm. Validate parameters per ICH Q2(R1) guidelines (linearity R² > 0.995, LOD < 0.1 µg/mL) .

Advanced: What in vitro models are suitable for toxicity profiling?

Methodological Answer:

- Hepatotoxicity : Use HepG2 cells incubated with 10–100 µM compound for 48 hours, followed by ALT/AST release assays.

- Cardiotoxicity : Employ human iPSC-derived cardiomyocytes and monitor beat frequency via impedance sensing (xCELLigence system) .

Advanced: How to characterize polymorphic forms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.